molecular formula C12H11ClN2O5S B1416374 4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid CAS No. 1036518-53-2

4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid

Cat. No. B1416374
M. Wt: 330.74 g/mol
InChI Key: NGEUBLTVGAUUHY-UHFFFAOYSA-N
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Description

“4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid” is a chemical compound with the molecular formula C12H11ClN2O5S. It has an average mass of 330.744 Da .


Molecular Structure Analysis

The molecular structure of “4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid” consists of a pyrrole ring attached to a carboxylic acid group and a sulfamoyl group linked to a chloro-methoxyphenyl group .

Scientific Research Applications

Chemical Structure and Properties

The compound 4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid belongs to a class of chemicals with complex structures, characterized by the presence of a pyrrole ring, a carboxylic acid group, and sulfamoyl and methoxy functional groups. These structural features suggest potential for diverse chemical reactivity and interactions. For instance, the presence of a pyrrole ring, a common moiety in many biologically active compounds, could imply a range of pharmacological activities, while the carboxylic acid group might contribute to its solubility and reactivity properties (Zhao et al., 2004).

Potential Biological Activities

Given the complexity of its structure, this compound could be a candidate for various biological studies. For example, derivatives of pyrrole-2-carboxylic acid have shown diverse biological activities, such as anti-inflammatory and analgesic effects, which could be explored for this compound as well (Muchowski et al., 1985). Moreover, the substitution pattern on the pyrrole ring could influence these activities, suggesting the need for detailed pharmacological evaluations.

Role in Chemical Synthesis

The unique structure of 4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid makes it a potentially valuable intermediate in organic synthesis. Compounds with similar structural features have been used in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and other biologically active substances (Kumar et al., 2017).

Applications in Material Science

Moreover, derivatives of pyrrole have been studied for their potential applications in material science, such as in the development of corrosion inhibitors. The presence of methoxy and sulfamoyl groups in this compound could contribute to its binding affinity to metal surfaces, making it a candidate for exploration in this field as well (Soltani et al., 2015).

properties

IUPAC Name

4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O5S/c1-20-11-3-2-7(4-9(11)13)15-21(18,19)8-5-10(12(16)17)14-6-8/h2-6,14-15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEUBLTVGAUUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CNC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
Reactant of Route 3
4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
Reactant of Route 4
4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
Reactant of Route 5
4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
Reactant of Route 6
4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid

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